1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
The compound 1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one features a piperazine core substituted with a 4-chlorophenylsulfonyl group, linked via a 3-oxopropyl chain to a 4-hydroxy-6-methylpyridin-2(1H)-one moiety. This structure combines functional groups commonly seen in medicinal chemistry:
- Sulfonyl piperazine: Enhances hydrogen bonding and metabolic stability.
- Chlorophenyl group: May improve lipophilicity and target binding.
Properties
Molecular Formula |
C19H22ClN3O5S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-[3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]-4-hydroxy-6-methylpyridin-2-one |
InChI |
InChI=1S/C19H22ClN3O5S/c1-14-12-16(24)13-19(26)23(14)7-6-18(25)21-8-10-22(11-9-21)29(27,28)17-4-2-15(20)3-5-17/h2-5,12-13,24H,6-11H2,1H3 |
InChI Key |
KMLZVFFPQWVZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-[(4-chlorophenyl)sulfonyl]piperazine.
Attachment of the Propyl Group: The intermediate is then reacted with 3-bromopropionyl chloride to introduce the 3-oxopropyl group.
Cyclization and Functionalization: The final step involves the cyclization of the intermediate with 4-hydroxy-6-methylpyridin-2(1H)-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the 3-oxopropyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of sulfonyl and piperazine groups with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The pyridinone moiety may participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
a) 1-(4-Chlorophenyl)-3-[4-[3-(4-Chlorophenyl)-3-oxopropyl]piperazin-1-yl]propan-1-one ()
- Structural Similarities : Shares the 4-chlorophenyl group and 3-oxopropyl-piperazine linkage.
- Key Differences: Replaces the hydroxypyridinone with a propan-1-one group.
b) N-[(1R,3S)-3-Isopropyl-3-(4-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ()
- Structural Similarities : Piperazine core and nitrogen-containing heterocycles.
- Key Differences: Incorporates a trifluoromethylpyridine and cyclopentyl group instead of chlorophenylsulfonyl and hydroxypyridinone.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyran-4-amine may improve solubility. These differences suggest divergent pharmacokinetic profiles compared to the target compound .
2.2 Heterocyclic Moieties: Pyridinone vs. Pyridazinone
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ()
- Structural Similarities: Nitrogen-containing heterocycle (pyridazinone) and aromatic substituents.
- Key Differences: Pyridazinone ring instead of hydroxypyridinone; lacks the sulfonyl-piperazine chain.
- Activity: Exhibits anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced inflammation). The hydroxypyridinone in the target compound may confer similar or enhanced activity due to additional hydrogen-bonding or chelation properties .
Comparative Data Table
*Hypothesized based on structural analogs.
Key Research Findings
- : Pyridazinone derivatives demonstrate anti-inflammatory activity, suggesting the hydroxypyridinone in the target compound may have similar applications .
- : Structural analogs with chlorophenyl-piperazine linkages highlight the importance of substituents in modulating solubility and binding interactions .
Biological Activity
The compound 1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a derivative of piperazine and pyridine, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Weight : 403.77 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers indicating a similar structure.
Antimicrobial Activity
Recent studies have indicated that compounds with similar piperazine and sulfonamide functionalities exhibit significant antimicrobial activity. For example, derivatives have shown IC50 values as low as 2.14 µM against various bacterial strains, suggesting strong antibacterial properties .
Enzyme Inhibition
The compound's sulfonamide group is known for its enzyme inhibitory effects. In particular, studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is critical in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound A | 0.63 ± 0.001 |
| Compound B | 2.14 ± 0.003 |
| Compound C | 1.13 ± 0.003 |
Antioxidant Properties
Compounds structurally related to this pyridine derivative have displayed antioxidant activities in vitro, indicating their potential role in reducing oxidative stress in cells . This property is particularly beneficial in preventing cellular damage associated with various diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety interacts with active sites on enzymes such as AChE, leading to inhibition.
- Antioxidant Activity : The presence of hydroxyl groups contributes to the scavenging of free radicals.
- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Study on Antimicrobial Efficacy
A study conducted on a series of synthesized piperazine derivatives demonstrated that the inclusion of a chlorophenyl group significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound exhibited a broad spectrum of activity, making it a candidate for further development into therapeutic agents.
Neuroprotective Effects
Another research effort focused on the neuroprotective effects of similar compounds against neurotoxicity induced by certain chemicals. Results indicated that these derivatives could protect neuronal cells from apoptosis, potentially through their antioxidant properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
